Tetrahydropyran-4-carboxylic acid

Descripción general

Descripción

Tetrahydropyran-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Tetrahydro-2H-pyran-4-carboxylic acid is known to interact with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that the compound can act as a catalyst and solvent in chemical reactions , suggesting that it may influence a variety of biochemical pathways. The downstream effects of these pathway alterations are currently unknown and warrant further study.

Pharmacokinetics

The compound is soluble in water, alcohol, and ether , which may influence its bioavailability

Result of Action

As a catalyst and solvent in chemical reactions , it may have a wide range of effects depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydro-2H-pyran-4-carboxylic acid . For instance, the compound is flammable and can cause eye and skin irritation , suggesting that its use should be carefully controlled in well-ventilated areas with appropriate protective equipment . The compound’s stability and efficacy may also be influenced by factors such as temperature, pH, and the presence of other chemicals .

Actividad Biológica

Tetrahydropyran-4-carboxylic acid (THPCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities and its role as an important synthetic intermediate in pharmaceutical chemistry. This article explores the biological activity of THPCA, including its mechanisms, applications, and relevant research findings.

Structural Overview

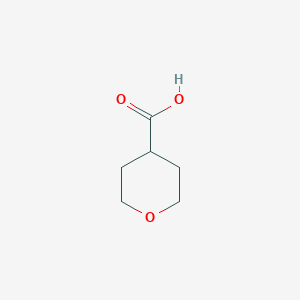

THPCA features a tetrahydropyran ring with a carboxylic acid functional group at the 4-position. This structure is significant as it forms the core of various natural products and synthetic compounds with potential therapeutic applications. The compound's ability to act as a precursor for other bioactive molecules enhances its relevance in medicinal chemistry.

Biological Activities

- Antimicrobial Properties : THPCA and its derivatives have demonstrated antimicrobial activity against various pathogens. Studies indicate that modifications to the tetrahydropyran ring can enhance this activity, making THPCA a candidate for developing new antibiotics.

- Neuroprotective Effects : Research has shown that THPCA exhibits neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It acts as a receptor antagonist, potentially mitigating cognitive impairments associated with these conditions .

- Anti-inflammatory Activity : THPCA has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit certain pro-inflammatory pathways. This property is particularly beneficial in treating chronic inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that THPCA may possess anticancer properties, influencing cell proliferation and apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .

Synthesis and Derivatives

The synthesis of THPCA has been optimized for commercial viability, employing environmentally friendly methods that yield high purity products. Several synthetic routes have been developed, including:

- Cyclization Reactions : Utilizing diethyl malonate and bis(2-chloroethyl) ether, researchers have successfully synthesized THPCA through controlled decarboxylation processes .

- Green Chemistry Approaches : Recent advancements emphasize the use of photoredox catalysis in synthesizing THPCA, aligning with sustainable chemistry practices .

Table 1: Summary of Biological Activities

Selected Research Findings

- A study published in Helvetica Chimica Acta highlighted the synthesis and biological evaluation of THPCA derivatives, indicating enhanced receptor affinity and biological activity compared to the parent compound .

- Another investigation into the pharmacokinetics of THPCA revealed favorable absorption and distribution profiles in animal models, suggesting potential for further development as a therapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Peptide Synthesis

THPCA is utilized as a protecting group in peptide synthesis. Its stability allows for the selective modification of amino acids without interfering with other functional groups, making it a preferred choice among chemists. This application enhances the efficiency of synthesizing complex peptides which are crucial in drug development .

1.2 Drug Development

In the realm of drug design, THPCA serves as a key building block for synthesizing novel drug candidates, particularly peptide-based therapeutics. Its structural properties contribute to enhancing the bioavailability and efficacy of these drugs, which is vital in creating effective treatments for various diseases .

Bioconjugation

THPCA facilitates the conjugation of peptides to other biomolecules such as antibodies or enzymes. This capability is especially beneficial in targeted therapies for cancer treatment, where specificity and effectiveness are paramount. The use of THPCA in bioconjugation improves therapeutic outcomes by ensuring that drugs are delivered precisely to their target sites .

Material Science

In material science, THPCA is employed to create functionalized polymers and materials. These materials can be utilized in drug delivery systems that require controlled release mechanisms, thereby improving therapeutic outcomes and patient compliance . The ability to modify polymers with THPCA allows for the development of advanced materials tailored for specific applications.

Commercial Synthesis

Recent advancements have led to the development of environmentally friendly methods for synthesizing THPCA. One notable method involves cyclization reactions using diethyl malonate and bis-(2-chloroethyl) ether, which produce diethyl tetrahydropyran-4,4-dicarboxylate that can be hydrolyzed to yield THPCA . This approach emphasizes efficiency and safety in chemical processes.

Reaction Conditions

Various studies have reported different reaction conditions for synthesizing THPCA, highlighting the compound's versatility as a synthetic intermediate in pharmaceuticals and agricultural chemicals . For example, one method described involves heating tetrahydropyran-4,4-dicarboxylic acid at high temperatures to achieve desired yields, although this method may not be optimal for industrial applications due to energy costs and reaction times .

Case Studies

5.1 Neurological Applications

Research has indicated that certain derivatives of tetrahydropyran compounds exhibit potential as neurological receptor antagonists, which may be beneficial in treating cognitive impairments related to conditions such as Alzheimer's disease . The structural properties of THPCA make it a valuable scaffold for developing new therapeutic agents targeting neurological disorders.

5.2 Antibacterial and Antioxidant Properties

Recent studies have evaluated 4H-pyran derivatives, including those derived from THPCA, for their antibacterial and antioxidant activities. These studies showed promising results against various bacterial strains and highlighted the potential of these compounds in developing new antimicrobial agents .

Summary Table of Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Protecting group in peptide synthesis; enhances selective modifications without interference. |

| Drug Development | Building block for novel drug candidates; improves bioavailability and efficacy of therapeutics. |

| Bioconjugation | Conjugates peptides with biomolecules; enhances specificity in cancer therapies. |

| Material Science | Functionalized polymers for controlled drug delivery systems; improves therapeutic outcomes. |

| Neurological Research | Potential use as receptor antagonists; targets cognitive impairments like Alzheimer's disease. |

| Antibacterial Research | Evaluated for antibacterial properties; potential new antimicrobial agents derived from THPCA. |

Análisis De Reacciones Químicas

Esterification Reactions

THPCA undergoes esterification with alcohols under acidic or catalytic conditions to form esters. This reaction is critical for producing intermediates used in pharmaceuticals and agrochemicals.

Key Conditions and Outcomes:

| Alcohol Used | Catalyst/Reagent | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| Methanol | Al₂O₃ (solid-bed) | 230°C | 0.1–5 bar | 40% | |

| Ethanol | Acidic catalysts | 220–270°C | Ambient | 60% | |

| Phenol | Homogeneous acid | 200–300°C | N/A | 55% |

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl group of THPCA. Industrial methods often use continuous flow reactors for scalability .

Amidation Reactions

THPCA reacts with amines or hydroxylamine derivatives to form amides, which are pivotal in drug discovery.

Example Procedure:

-

Reagents : THPCA, O,N-Dimethyl-hydroxylamine hydrochloride, EDC (coupling agent).

-

Conditions : 0–20°C in dichloromethane, 2 hours.

Applications : The resulting amides (e.g., N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide) serve as precursors for Weinreb ketone synthesis .

Halogenation to Acid Chlorides

THPCA is converted to its acid chloride using halogenating agents, enabling further derivatization.

Key Data:

| Halogenating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride | Toluene | 80°C | 100% | |

| Oxalyl chloride | DCM | 0–25°C | 95% |

Industrial Relevance : The acid chloride is used to synthesize esters, amides, and anhydrides under milder conditions compared to direct esterification .

Decarboxylation

Controlled thermal decarboxylation of tetrahydropyran-4,4-dicarboxylic acid yields THPCA.

Optimized Process:

-

Conditions : 120–130°C in toluene or xylene.

-

Mechanism : Radical-based elimination of CO₂ under inert atmosphere .

Hydrolysis of Esters

THPCA esters are hydrolyzed to regenerate the free acid under basic conditions.

Industrial Hydrolysis:

| Ester | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Diethyl dicarboxylate | NaOH (5M) | 50–60°C | 2–3 h | 72% |

Note : Excess base and prolonged heating reduce yields due to side reactions .

Biochemical Transformations

In metabolic studies, THPCA derivatives undergo glucuronidation (dogs) and hydroxamate reduction (rats), highlighting species-specific pathways .

Comparative Reaction Efficiency

| Reaction Type | Preferred Conditions | Yield Range | Scalability |

|---|---|---|---|

| Esterification | 220–270°C, solid-bed catalyst | 40–60% | High |

| Amidation | 0–20°C, coupling agents | 80–96% | Moderate |

| Halogenation | 80°C, SOCl₂ | 95–100% | High |

Industrial vs. Laboratory Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing THPCA, and how can reaction conditions be optimized?

THPCA is commonly synthesized via hydrolysis of 4-cyanotetrahydropyran derivatives under acidic conditions. For example, hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid (CAS 5337-03-1) yields THPCA with a purity of ≥98% when using concentrated HCl at reflux temperatures . Optimization involves monitoring reaction progress via HPLC or TLC and adjusting acid concentration (e.g., 6M HCl) to minimize byproducts like esterified intermediates . Post-synthesis purification via recrystallization (solvent: ethanol/water) improves yield (mp: 87–89°C) .

Q. How can researchers confirm the structural identity and purity of THPCA?

Characterization requires a multi-technique approach:

- NMR spectroscopy : Analyze - and -NMR spectra for diagnostic peaks (e.g., δ 3.8–4.2 ppm for the tetrahydropyran oxygen-linked protons) .

- Mass spectrometry : Confirm molecular weight (130.14 g/mol) via ESI-MS or GC-MS .

- Chromatography : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities like tetrahydropyran-4-dicarboxylic acid (CAS 5337-04-2) .

Q. What safety protocols are critical when handling THPCA in the lab?

THPCA poses risks (R-phrases: 36/37/38), requiring:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HCl gas) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does THPCA interact with biological targets, and what in vitro/in vivo models are suitable for mechanistic studies?

THPCA derivatives (e.g., CP-544439) inhibit matrix metalloproteinases (MMPs) by chelating zinc ions in catalytic domains. In vitro assays using recombinant MMP-13 and fluorogenic substrates (e.g., DQ-collagen) quantify inhibition () . For in vivo models, administer THPCA derivatives to rats (10 mg/kg, IV) and analyze plasma metabolites via LC-MS/MS to study pharmacokinetics (t½ = 2.3 hr) .

Q. What computational strategies predict THPCA’s reactivity or stability in drug design?

- DFT calculations : Model electron density maps to identify nucleophilic sites (e.g., carbonyl group at C4) prone to esterification or amidation .

- Molecular docking : Simulate binding to MMP-13 (PDB: 3I7I) using AutoDock Vina to prioritize derivatives with optimal binding energies (<−8.0 kcal/mol) .

- QSPR models : Correlate logP (experimental: 1.18) with membrane permeability for lead optimization .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies in mp (e.g., 87–89°C vs. 264.5°C for related derivatives) may arise from polymorphic forms or impurities. Validate data via:

- DSC/TGA : Confirm thermal stability and phase transitions .

- Cross-laboratory validation : Compare results with published spectra in repositories like PubChem (CID: 5337031) .

Q. What are the challenges in scaling up THPCA synthesis while maintaining enantiomeric purity?

Scaling up hydrolysis reactions risks racemization due to prolonged acidic exposure. Mitigation strategies include:

- Low-temperature hydrolysis : Use H2SO4 at 0°C to preserve stereochemistry .

- Chiral HPLC : Employ Chiralpak AD-H columns to monitor enantiomeric excess (>99%) .

Q. Methodological Guidance

Q. How should researchers design studies to explore THPCA’s role in novel drug candidates?

Apply the FINER framework :

- Feasible : Use semi-automated synthesis platforms (e.g., AI-driven retrosynthesis tools) to generate derivatives .

- Novel : Focus on understudied targets (e.g., MMP-14 in fibrosis) .

- Ethical : Adhere to OECD guidelines for preclinical animal testing .

Q. What analytical methods are recommended for detecting THPCA degradation products?

- Stability-indicating HPLC : Use a gradient method (5–95% acetonitrile in 20 min) to resolve degradation peaks (e.g., decarboxylated byproducts) .

- Forced degradation studies : Expose THPCA to heat (40°C, 75% RH) and UV light to simulate shelf-life conditions .

Propiedades

IUPAC Name |

oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPKHOTUOHDTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968003 | |

| Record name | Oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-03-1 | |

| Record name | Tetrahydropyran-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Tetrahydropyranylcarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SE9AE7LDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.